molecular formula C14H21ClN2O2 B6448238 3-chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine CAS No. 2640969-43-1

3-chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B6448238
CAS No.: 2640969-43-1
M. Wt: 284.78 g/mol
InChI Key: UTEOTEAFKNGBIX-UHFFFAOYSA-N
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Description

3-Chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 3 and a methoxy group linked via a piperidin-4-ylmethyl moiety. The piperidine ring is further functionalized with a 2-methoxyethyl group at the nitrogen atom. This structure combines aromatic, aliphatic, and heterocyclic components, making it a versatile candidate for medicinal chemistry, particularly in targeting enzymes or receptors requiring lipophilic and hydrogen-bonding interactions. The compound’s molecular formula is C₁₅H₂₂ClN₂O₂, with a molecular weight of 297.80 g/mol .

Properties

IUPAC Name

3-chloro-4-[[1-(2-methoxyethyl)piperidin-4-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2/c1-18-9-8-17-6-3-12(4-7-17)11-19-14-2-5-16-10-13(14)15/h2,5,10,12H,3-4,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEOTEAFKNGBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)COC2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Moiety: The piperidine ring is synthesized through a series of reactions, often starting with the cyclization of appropriate amine precursors.

    Attachment of the Methoxyethyl Group: The methoxyethyl group is introduced via alkylation reactions, using reagents such as 2-methoxyethyl chloride.

    Coupling with Pyridine: The final step involves coupling the piperidine derivative with a chloropyridine compound under conditions that facilitate the formation of the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the functional groups present and the reagents used.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and piperidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyridine derivatives, while hydrolysis can produce alcohols and amines.

Scientific Research Applications

3-chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: It may be utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can serve as a probe or ligand in biochemical assays to study receptor-ligand interactions.

    Chemical Synthesis: It is a valuable intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as neurotransmitter receptors or enzymes, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on target proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, we compare it with structurally analogous pyridine-piperidine hybrids. Key parameters include substituent effects, physicochemical properties, and biological activity (where available).

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents on Pyridine/Piperidine Molecular Formula Molecular Weight (g/mol) Key Properties/Activity
3-Chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine 3-Cl, 4-OCH₂-piperidin-4-yl (N-2-methoxyethyl) C₁₅H₂₂ClN₂O₂ 297.80 High lipophilicity; potential kinase/LSD1 inhibitor (inferred from analogs) .
3-Chloro-4-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridine 3-Cl, 4-OCH₂-piperidin-4-yl (N-oxane-2-carbonyl) C₁₇H₂₃ClN₂O₃ 338.83 Enhanced solubility due to oxane carbonyl; reduced membrane permeability .
2-Methoxy-4-(piperidin-3-yloxy)pyridine dihydrochloride 2-OCH₃, 4-O-piperidin-3-yl C₁₁H₁₇Cl₂N₂O₂ 298.18 Polar hydrochloride salt; used in CNS-targeting drug candidates .
N-(4-(3-Chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyanoquinolin-6-yl)... Complex quinoline-pyridine hybrid with 2-methoxyethyl-piperidinylidene C₃₄H₃₄ClN₇O₄ 669.12 EGFR inhibitor (IC₅₀ = 12 nM); high metabolic stability .
4-{[(3-Chloro-4-fluorophenylimino)methyl]}-4-methoxy-pyridin-3-ol 4-OCH₃, 3-OH, imino-linked chloro-fluorophenyl C₁₃H₁₁ClFN₂O₂ 281.70 Antifungal activity; low solubility in aqueous media .

Substituent Effects on Bioactivity

  • Piperidine N-Substituents : The 2-methoxyethyl group in the target compound balances lipophilicity and polarity, enhancing blood-brain barrier penetration compared to bulkier groups like oxane-2-carbonyl . This is critical for CNS-targeted agents.
  • Pyridine Substituents : The 3-chloro-4-methoxy motif is conserved in LSD1 (lysine-specific demethylase) inhibitors, where chlorine enhances binding affinity to the flavin adenine dinucleotide (FAD) cofactor. Analogs with similar substitution patterns exhibit Kᵢ values of 10–50 nM .

Physicochemical Properties

  • Solubility: The hydrochloride salt of 2-methoxy-4-(piperidin-3-yloxy)pyridine () shows higher aqueous solubility (≥5 mg/mL) than the neutral 3-chloro analog, which is sparingly soluble (<1 mg/mL) due to its non-ionic 2-methoxyethyl group .
  • Thermal Stability: Pyridine-piperidine hybrids with electron-withdrawing groups (e.g., Cl, CN) exhibit higher melting points (268–287°C) compared to non-halogenated analogs (180–220°C) .

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